

¹³C NMR Spectral Analysis of 1-Ethynyl-4-fluorobenzene: A Technical Guide

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Compound of Interest

Compound Name: **1-Ethynyl-4-fluorobenzene**

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This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **1-Ethynyl-4-fluorobenzene** (also known as 4-Fluorophenylacetylene). This document outlines the experimentally observed chemical shifts, provides details on the experimental protocol, and presents a structural representation of the molecule with corresponding carbon assignments.

Data Presentation

The ¹³C NMR spectral data for **1-Ethynyl-4-fluorobenzene** is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) and referenced relative to a standard. The observed carbon-fluorine coupling constants (JCF) are provided in Hertz (Hz), indicating the through-bond scalar coupling between the carbon and fluorine nuclei.

Carbon Atom	Chemical Shift (δ) in ppm	C-F Coupling Constant (JCF) in Hz	Multiplicity
C1 (C-F)	163.5	198.4	Doublet
C4 (C-C≡CH)	119.4	Not Reported	Singlet
C2/C6 (CH)	133.5	6.6	Doublet
C3/C5 (CH)	115.5	17.5	Doublet
C α (≡CH)	89.1	Not Reported	Singlet
C β (-C≡)	88.3	Not Reported	Singlet

Data obtained in CDCl_3 at 125 MHz.[\[1\]](#)

Experimental Protocols

The provided ^{13}C NMR data was acquired using the following experimental parameters:

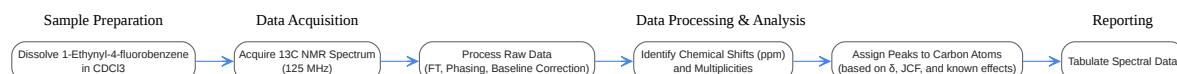
- Spectrometer: The spectra were recorded on a BRUKER Avence III 500MHz spectrometer, operating at 125 MHz for ^{13}C nuclei.[\[1\]](#)
- Solvent: The sample was dissolved in deuterated chloroform (CDCl_3), which also served as the internal lock.[\[1\]](#)
- Referencing: Chemical shifts were reported in parts per million (ppm) downfield from Tetramethylsilane (TMS), with the solvent resonance used as the internal standard.[\[2\]](#)
- Coupling Constants: Coupling constants (J) are reported in Hertz (Hz).[\[1\]](#)

Molecular Structure and NMR Assignments

The structure of **1-Ethynyl-4-fluorobenzene** consists of a benzene ring substituted with a fluorine atom and an ethynyl group at the para position. The numbering of the carbon atoms for the purpose of NMR assignment is illustrated in the diagram below.

Caption: Molecular structure of **1-Ethynyl-4-fluorobenzene** with carbon numbering for NMR assignment.

The logical workflow for identifying and assigning the peaks in the ^{13}C NMR spectrum is outlined in the following diagram. This process involves acquiring the spectrum, identifying the number of unique carbon signals, and assigning them based on chemical shifts, multiplicities, and coupling constants.



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Caption: Workflow for the acquisition and analysis of ^{13}C NMR data.

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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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